2-(biphenyl-4-yl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
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Overview
Description
2-BIPHENYL-4-YL-2-OXOETHYL 4-(4-NITROPHENYL)-3A,4,5,9B-TETRAHYDRO-3{H}-CYCLOPENTA[{C}]QUINOLINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a nitrophenyl group, and a cyclopentaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BIPHENYL-4-YL-2-OXOETHYL 4-(4-NITROPHENYL)-3A,4,5,9B-TETRAHYDRO-3{H}-CYCLOPENTA[{C}]QUINOLINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-BIPHENYL-4-YL-2-OXOETHYL 4-(4-NITROPHENYL)-3A,4,5,9B-TETRAHYDRO-3{H}-CYCLOPENTA[{C}]QUINOLINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while oxidation of the carbonyl group can produce a carboxylic acid derivative.
Scientific Research Applications
2-BIPHENYL-4-YL-2-OXOETHYL 4-(4-NITROPHENYL)-3A,4,5,9B-TETRAHYDRO-3{H}-CYCLOPENTA[{C}]QUINOLINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BIPHENYL-4-YL-2-OXOETHYL 4-(4-NITROPHENYL)-3A,4,5,9B-TETRAHYDRO-3{H}-CYCLOPENTA[{C}]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2,8-DIMETHYL-4-QUINOLINECARBOXYLATE
- 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE
- 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-BUTYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE
Uniqueness
What sets 2-BIPHENYL-4-YL-2-OXOETHYL 4-(4-NITROPHENYL)-3A,4,5,9B-TETRAHYDRO-3{H}-CYCLOPENTA[{C}]QUINOLINE-8-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C33H26N2O5 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C33H26N2O5/c36-31(23-11-9-22(10-12-23)21-5-2-1-3-6-21)20-40-33(37)25-15-18-30-29(19-25)27-7-4-8-28(27)32(34-30)24-13-16-26(17-14-24)35(38)39/h1-7,9-19,27-28,32,34H,8,20H2 |
InChI Key |
ZSHLXESIJVZZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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